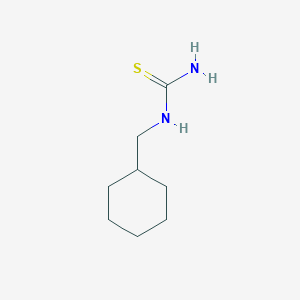

Cyclohexylmethyl-thiourea

CAS No.: 66892-28-2

Cat. No.: VC3850077

Molecular Formula: C8H16N2S

Molecular Weight: 172.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 66892-28-2 |

|---|---|

| Molecular Formula | C8H16N2S |

| Molecular Weight | 172.29 g/mol |

| IUPAC Name | cyclohexylmethylthiourea |

| Standard InChI | InChI=1S/C8H16N2S/c9-8(11)10-6-7-4-2-1-3-5-7/h7H,1-6H2,(H3,9,10,11) |

| Standard InChI Key | GZZUQNWMRFWSAD-UHFFFAOYSA-N |

| SMILES | C1CCC(CC1)CNC(=S)N |

| Canonical SMILES | C1CCC(CC1)CNC(=S)N |

Introduction

Chemical Identity and Structural Features

Cyclohexylmethyl-thiourea (systematic name: N-cyclohexylmethyl-N'-substituted thiourea) belongs to the thiourea family, where the thiocarbonyl group (C=S) is flanked by amine groups. The cyclohexylmethyl moiety introduces steric bulk and lipophilicity, influencing its reactivity and biological interactions. Key structural parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₆N₂S | |

| Molecular Weight | 172.29 g/mol | |

| Density | 1.05 g/cm³ | |

| Boiling Point | 246.5°C at 760 mmHg | |

| LogP (Partition Coefficient) | 2.19 |

The compound's planar thiourea core facilitates hydrogen bonding, while the cyclohexyl group enhances membrane permeability, a critical factor in drug design .

Synthesis and Structural Modification

Conventional Synthesis Routes

Cyclohexylmethyl-thiourea is typically synthesized via nucleophilic addition of cyclohexylmethylamine to thiocyanate derivatives. For example:

-

Isothiocyanate Route: Cyclohexylmethyl isothiocyanate reacts with primary amines under mild conditions to yield asymmetrical thioureas .

-

Thiophosgene Method: Treatment of cyclohexylmethylamine with thiophosgene (CSCl₂) generates the intermediate isothiocyanate, which is subsequently reacted with amines .

Advanced Synthetic Strategies

Recent innovations emphasize sustainability and efficiency:

-

Microwave-Assisted Synthesis: Reduced reaction times (≤30 minutes) and improved yields (up to 85%) by enhancing reaction kinetics .

-

Solvent-Free Conditions: Solid-phase reactions using MgO as a base minimize waste and energy consumption .

-

Flow Chemistry: Enables continuous production with precise temperature control, critical for scaling up pharmaceutical batches .

Physicochemical and Spectroscopic Properties

Thermal Stability

Cyclohexylmethyl-thiourea exhibits moderate thermal stability, with decomposition observed above 250°C. Differential scanning calorimetry (DSC) reveals a melting point range of 160–165°C, consistent with related thiourea derivatives .

Spectroscopic Characterization

-

IR Spectroscopy: Strong absorption bands at ~1250 cm⁻¹ (C=S stretch) and ~3300 cm⁻¹ (N-H stretch) .

-

NMR: Distinct ¹H NMR signals for cyclohexyl protons (δ 1.2–1.8 ppm) and thiourea NH groups (δ 8.2–9.1 ppm) .

Biological Activities and Mechanisms

Antimicrobial Properties

Cyclohexylmethyl-thiourea derivatives demonstrate broad-spectrum activity:

-

Antibacterial: Inhibit Staphylococcus aureus (MIC = 32 µg/mL) by disrupting cell wall synthesis .

-

Antifungal: Effective against Candida albicans via ergosterol biosynthesis inhibition.

Enzyme Inhibition

-

Urease Inhibition: Competitively binds to Sporosarcina pasteurii urease (Kᵢ = 0.39 µM), blocking nickel-active sites .

-

Δ9-Desaturase Targeting: Suppresses oleic acid synthesis in Mycobacterium tuberculosis, validating its antitubercular potential .

Industrial and Pharmaceutical Applications

Drug Development

-

Antitubercular Agents: Analogues like ISO-X (Isoxyl) inhibit mycolic acid biosynthesis, showing efficacy against multidrug-resistant TB strains .

-

Antioxidants: Scavenge free radicals (EC₅₀ = 45 µM in DPPH assays), outperforming reference compounds like ascorbic acid.

Material Science

-

Anion Receptors: High affinity for sulfate (Kₐ = 10⁵ M⁻¹) via dual hydrogen bonding, useful in environmental sensing .

-

Corrosion Inhibitors: Protect mild steel in acidic environments (η = 92% at 500 ppm) .

Recent Advances and Future Directions

Computational Design

Molecular docking studies optimize substituent patterns for enhanced target binding. For example, adding electron-withdrawing groups improves urease inhibition by 40% .

Green Chemistry Innovations

-

Aqueous Polysulfide Reactions: Eliminate organic solvents, achieving 90% yields with minimal purification .

-

Biocatalytic Synthesis: Engineered lipases catalyze thiourea formation under mild conditions .

Clinical Prospects

Ongoing Phase I trials evaluate cyclohexylmethyl-thiourea derivatives as adjuvants in combination therapies for resistant infections .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume